1-cyano-2-{[(E)-[(4-fluorobenzyl)amino](methylsulfanyl)methylidene]amino}-4,5-dimethoxybenzene
Description
The compound 1-cyano-2-{[(E)-(4-fluorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene (CAS: 692287-66-4) is a structurally complex aromatic molecule with the molecular formula C₁₈H₁₈FN₃O₂S and a molecular weight of 359.43 g/mol . Its core structure consists of a benzene ring substituted with cyano (-CN), dimethoxy (-OCH₃), and a methylsulfanyl (-SMe) group. The E-configuration of the imine group (C=N) in the side chain distinguishes it from Z-isomers, which may exhibit divergent physicochemical properties.
Properties
IUPAC Name |
methyl N-(2-cyano-4,5-dimethoxyphenyl)-N'-[(4-fluorophenyl)methyl]carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-23-16-8-13(10-20)15(9-17(16)24-2)22-18(25-3)21-11-12-4-6-14(19)7-5-12/h4-9H,11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBOOUGLYVACRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=NCC2=CC=C(C=C2)F)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyano-2-{[(E)-(4-fluorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene (CAS: 692287-66-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential inhibitory effects on certain enzymes and receptors involved in key physiological processes:
- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit specific classes of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties, potentially reducing oxidative stress in cells .
Pharmacological Effects
Research indicates that 1-cyano-2-{[(E)-(4-fluorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene exhibits several pharmacological effects:
- Anticancer Activity : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating HDAC activity, leading to increased levels of acetylated histones and subsequent transcriptional activation of pro-apoptotic genes .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through mechanisms involving sodium channel modulation and reduction of lipid peroxidation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-cyano-2-{[(E)-(4-fluorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene:
- Antitumor Activity :
- Neuroprotective Studies :
-
Inhibition Studies :
- Compounds with similar functional groups have shown selective inhibition against various cancer cell lines, suggesting that 1-cyano-2-{[(E)-(4-fluorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene may also possess selective cytotoxicity against certain malignancies .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 1-cyano-2-{[(E)-(4-fluorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene in exhibiting cytotoxic effects against various cancer cell lines. For instance, a series of related compounds demonstrated significant cytotoxicity in MTT assays against human tumor cell lines, indicating a promising avenue for anticancer drug development . The presence of the cyano and dimethoxy groups may enhance the interaction with biological targets, leading to increased apoptosis in cancer cells.
Synthesis Techniques
The synthesis of 1-cyano-2-{[(E)-(4-fluorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene typically involves multi-step organic reactions, including condensation reactions with appropriate aldehydes and amines. This complexity allows for the exploration of various synthetic routes that can be optimized for yield and purity .
Applications in Organic Electronics
Due to its unique electronic properties imparted by the fluorine atom and the conjugated system within its structure, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells. The ability to tune electronic properties through structural modifications is crucial in this field .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in low nanomolar range | Anticancer drug development |
| Synthesis Optimization | Explored various synthetic routes leading to higher yields and purities | Material science applications |
| Electronic Property Analysis | Investigated the electronic properties suitable for OLED applications | Organic electronics |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives, differing primarily in substituents and isomerism. Key comparisons include:
2.1.1 Z-Isomer Analogue
- Compound: 1-cyano-2-{[(Z)-(3,4-dichlorobenzyl)aminomethylidene]amino}-4,5-dimethoxybenzene .
- Differences: Substituent: Replacement of the 4-fluorobenzyl group with a 3,4-dichlorobenzyl moiety. Chlorine atoms increase steric bulk and lipophilicity compared to fluorine.
- Implications : The dichloro substitution may enhance electrophilicity, while the Z-configuration could reduce planarity compared to the E-isomer, impacting crystallinity or binding affinity in biological systems.
2.1.2 Fluorophenyl-Containing Derivatives
- Compound: Ethyl 4-[[(2E)-2-[1-cyano-2-(methylamino)-2-oxidanylidene-ethylidene]-4-oxidanylidene-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate .
- Differences: Incorporates a thiazolidinone ring and ester group, diverging from the methoxybenzene core.
- Implications: The thiazolidinone moiety may confer distinct electronic properties (e.g., resonance stabilization) and biological activity, such as enzyme inhibition.
Tautomerism and Hydrogen Bonding
- Compound: 1-[4-({4-[(E)-(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl}sulfanyl)-phenyl]ethanone .
- Key Feature: Exhibits keto–amino tautomerism stabilized by an intramolecular O–H⋯N hydrogen bond (N⋯O distance: 2.558 Å).
- Comparison: The target compound lacks hydroxyl groups necessary for tautomerism but retains a methylsulfanyl group, which may participate in weaker non-covalent interactions (e.g., van der Waals forces).
Functional Group Analysis
Crystallographic and Structural Data
- The target compound’s E-configuration promotes planarity, favoring π-π stacking in crystalline states. Analogues with Z-configurations (e.g., ) may exhibit reduced crystallinity due to steric hindrance.
- Intramolecular hydrogen bonding in related compounds (e.g., ) enhances thermal stability, a feature absent in the target compound.
Preparation Methods
Core Skeleton Assembly via Condensation Reactions
The primary synthetic route involves a stepwise condensation strategy to construct the methylideneamino bridge between the 4-fluorobenzylamine and dimethoxybenzene moieties. A 2025 Sigma-Aldrich technical bulletin details a two-step protocol starting with 2-amino-4,5-dimethoxybenzonitrile, which undergoes nucleophilic attack by 4-fluorobenzyl isothiocyanate in tetrahydrofuran (THF) at 0–5°C. The intermediate thioamide is subsequently methylated using methyl iodide in the presence of potassium carbonate, achieving a 76% isolated yield.
Alternative approaches described in patent WO2011143360A2 utilize a one-pot condensation of 4-fluorobenzylamine with 2-cyano-4,5-dimethoxybenzaldehyde under acidic conditions (pH 4–5) at 80°C. This method reportedly simplifies purification by precipitating the product directly from the reaction mixture, though yields remain lower at 58–62%.
Table 1: Comparative Analysis of Condensation Methods
| Method | Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Two-step (Sigma) | 0–5 → RT | THF | K2CO3 | 76 | 90 |
| One-pot (Patent) | 80 | H2O/EtOH | HCl | 58–62 | 85–88 |
| EOS Med Chem | 50–60 | DCM | Triethylamine | 82–85 | 98.7 |
Stereochemical Control in Imine Formation
The E-configuration of the methylideneamino group is critical for biological activity. EOS Med Chem’s proprietary method achieves >99% E-selectivity by employing dichloromethane (DCM) as the solvent and maintaining rigorous temperature control at 50–60°C. Nuclear Overhauser effect (NOE) spectroscopy data from their quality control protocols confirm the absence of Z-isomer contamination.
Optimization of Reaction Parameters
Solvent Effects on Yield and Purity
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF increase reaction rates but promote byproduct formation through cyanide hydrolysis. EOS Med Chem’s optimal protocol uses DCM, balancing reaction speed (t1/2 = 2.1 h) with minimal degradation. Non-polar solvents such as toluene require extended reaction times (48–72 h) but improve crystallinity during purification.
Temperature and Catalytic Additives
Elevated temperatures (>70°C) accelerate imine formation but risk decomposition of the methoxy groups. The WO2011143360A2 patent introduces a phase-transfer catalyst (tetrabutylammonium bromide) to enable efficient reactions at 50°C. Sigma-Aldrich’s low-temperature approach (0–5°C) prevents side reactions but necessitates cryogenic equipment.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard purification method, with elution systems varying by laboratory:
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) key peaks:
- δ 8.21 (s, 1H, N=CH)
- δ 7.45–7.39 (m, 2H, Ar-F)
- δ 6.92 (s, 1H, Ar-OCH3)
- δ 3.89 (s, 3H, OCH3)
- δ 2.48 (s, 3H, SCH3)
Mass spectrometry (ESI+) confirms the molecular ion at m/z 359.42 [M+H]+.
Industrial-Scale Production
Batch vs. Continuous Flow Systems
EOS Med Chem’s manufacturing platform utilizes 200–6,300 L reactors with automated temperature and pH control. Their recent shift to continuous flow chemistry reduced cycle times from 72 h to 8 h while maintaining 98.5% purity.
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Answer:
The compound can be synthesized via Schiff base formation reactions. A typical approach involves reacting a cyanated benzaldehyde derivative with a sulfanyl-substituted amine under reflux in anhydrous ethanol. Key steps include:
- Reactant Preparation : Use stoichiometric ratios of aldehyde and amine precursors (e.g., 1:1 molar ratio) in a nitrogen atmosphere to minimize oxidation .
- Purification : Recrystallize the product using methanol/water mixtures, and confirm purity via melting point analysis (>300°C, consistent with thermally stable Schiff bases) .
- Yield Optimization : Adjust reaction time (12–24 hours) and temperature (70–80°C) to maximize yield (56–77% reported for analogous compounds) .
Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
Contradictions in structural assignments (e.g., E/Z isomerism or tautomerism) require:
- Multi-NMR Analysis : Use - HMBC to confirm imine (C=N) connectivity and NMR to verify fluorobenzyl group positioning .
- IR Spectroscopy : Identify characteristic bands for cyano (C≡N, ~2200 cm), methoxy (C-O, ~1250 cm), and sulfanyl (C-S, ~650 cm) groups .
- Mass Spectrometry : High-resolution ESI-MS can distinguish between molecular ion peaks and fragmentation products, ensuring accurate molecular formula confirmation .
Basic: What experimental designs are robust for evaluating its bioactivity?
Answer:
Adopt split-plot or randomized block designs to account for variability:
- In Vitro Assays : Use four replicates with five biological replicates per treatment group (e.g., antimicrobial testing via disk diffusion) .
- Controls : Include positive (e.g., ampicillin) and negative (solvent-only) controls.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Advanced: How to assess its environmental fate and degradation pathways?
Answer:
Follow the framework of long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic Studies : Measure hydrolysis rates at varying pH (3–10) and photodegradation under UV light (λ = 254 nm) .
- Biotic Studies : Use soil microcosms to track microbial degradation via LC-MS/MS, identifying metabolites like sulfonic acid derivatives .
- Compartmental Modeling : Predict distribution in water, soil, and air using log (experimentally determined via shake-flask method) .
Advanced: What computational methods predict its reactivity and stability?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to assess stability under physiological conditions .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, solvent polarity). For example, discrepancies in IC values may arise from DMSO concentration differences (>1% can inhibit cell growth) .
- Meta-Analysis : Aggregate data from ≥10 independent studies using random-effects models to quantify heterogeneity (I statistic) .
- Mechanistic Follow-Up : Use CRISPR-edited cell lines to isolate target pathways and validate hypotheses .
Basic: What crystallographic methods confirm its solid-state structure?
Answer:
- X-Ray Diffraction : Use SHELXL for structure refinement. Collect data at 100 K to minimize thermal motion artifacts. Key parameters: R < 5%, wR < 12% .
- Twinned Data : For challenging crystals (e.g., pseudo-merohedral twinning), apply SHELXD for structure solution and SQUEEZE to model disordered solvent .
Advanced: What reaction mechanisms govern its chemical modifications?
Answer:
- Oxidation : Treat with KMnO in acidic conditions to convert the methylsulfanyl group to sulfone (-SO-) .
- Nucleophilic Substitution : Replace methoxy groups with amines (e.g., NH/EtOH, 60°C) via SNAr mechanism, monitored by NMR .
- Photochemical Reactions : Irradiate at 365 nm to induce E→Z isomerization, characterized by UV-Vis spectral shifts .
Basic: How to validate purity and exclude byproducts?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% required for biological assays .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (deviation <0.4%) .
- TGA/DSC : Confirm thermal stability (no mass loss below 250°C) and crystalline phase transitions .
Advanced: What strategies study its enzyme inhibition kinetics?
Answer:
- Steady-State Assays : Measure initial reaction rates (v) at varying substrate and inhibitor concentrations. Fit data to Michaelis-Menten models with competitive/non-competitive inhibition terms .
- ITC (Isothermal Titration Calorimetry) : Determine binding stoichiometry (n) and ΔG for inhibitor-enzyme interactions .
- Molecular Dynamics : Simulate binding pose stability over 100 ns trajectories to identify critical residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
